2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
Brand Name: Vulcanchem
CAS No.: 2097893-89-3
VCID: VC5529513
InChI: InChI=1S/C18H20ClN3O2/c1-12-9-13(2)21-18(20-12)24-16-7-4-8-22(11-16)17(23)14-5-3-6-15(19)10-14/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3
SMILES: CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)Cl)C
Molecular Formula: C18H20ClN3O2
Molecular Weight: 345.83

2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine

CAS No.: 2097893-89-3

Cat. No.: VC5529513

Molecular Formula: C18H20ClN3O2

Molecular Weight: 345.83

* For research use only. Not for human or veterinary use.

2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine - 2097893-89-3

Specification

CAS No. 2097893-89-3
Molecular Formula C18H20ClN3O2
Molecular Weight 345.83
IUPAC Name (3-chlorophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Standard InChI InChI=1S/C18H20ClN3O2/c1-12-9-13(2)21-18(20-12)24-16-7-4-8-22(11-16)17(23)14-5-3-6-15(19)10-14/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3
Standard InChI Key KEGGYCHUAHQMTF-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)Cl)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A 4,6-dimethylpyrimidine ring, which serves as a planar aromatic system capable of π-π interactions.

  • A piperidin-3-yloxy group, providing conformational flexibility and hydrogen-bonding potential.

  • A 3-chlorobenzoyl substituent, introducing lipophilicity and electron-withdrawing effects due to the chlorine atom.

The stereochemistry of the piperidine ring and the spatial orientation of the chlorobenzoyl group may influence its binding affinity to biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₂₀ClN₃O₂
Molecular Weight345.83 g/mol
IUPAC Name(3-Chlorophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
SMILESCC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)Cl)C
InChIKeyKEGGYCHUAHQMTF-UHFFFAOYSA-N

Synthesis and Manufacturing

Purification and Characterization

Purification likely involves column chromatography or recrystallization, followed by validation via:

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR would reveal methyl singlet protons (δ 2.3–2.5 ppm) and aromatic signals from the chlorobenzoyl group (δ 7.4–8.1 ppm).

Physicochemical Properties

Solubility and Stability

Experimental solubility data are unavailable, but computational predictions using the LogP value (estimated 3.1–3.5) suggest moderate lipophilicity, favoring solubility in organic solvents like DMSO or ethanol. The compound’s stability under ambient conditions remains unverified, though the electron-withdrawing chlorine atom may enhance hydrolytic resistance compared to non-halogenated analogs.

Spectroscopic Profile

  • UV-Vis: Absorbance maxima expected near 265–280 nm due to the pyrimidine and benzoyl chromophores.

  • IR: Stretching vibrations for C=O (∼1680 cm⁻¹), C-Cl (∼750 cm⁻¹), and C-O-C (∼1250 cm⁻¹).

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead Compound: Structural modifications could yield selective kinase inhibitors for oncology.

  • Prodrug Development: The ester linkage in related compounds (e.g., ethyl pyrimidine carboxylates) enhances bioavailability .

Material Science

  • Liquid Crystals: Pyrimidine derivatives with alkyl chains exhibit mesomorphic behavior, relevant for display technologies .

Comparative Analysis with Structural Analogs

Chlorobenzoyl Derivatives

  • Bioavailability: The 3-chloro substitution may improve metabolic stability vs. 4-chloro isomers.

  • Toxicity: Chlorinated aromatics require careful assessment of bioaccumulation potential.

Piperidine-Containing Drugs

  • Antipsychotics: Similar to risperidone’s piperidine scaffold but lacking dopamine receptor affinity.

  • Antihistamines: Structural parallels to cetirizine suggest possible H₁ antagonism.

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